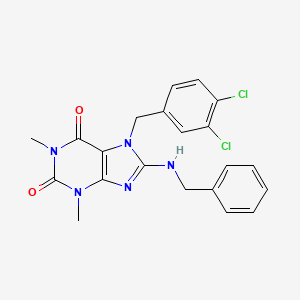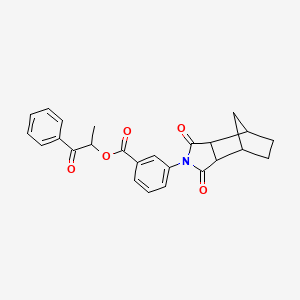
5-(4-Chlorobenzoyl)-4-hydroxy-6-phenyl-4-(trifluoromethyl)-1,3-diazinan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Chlorobenzoyl)-4-hydroxy-6-phenyl-4-(trifluoromethyl)-1,3-diazinan-2-one: is a chemical compound with the following properties:
Linear Formula: CHClFNO
CAS Number: 474092-50-7
Molecular Weight: 490.87 g/mol
This compound belongs to the class of tetrahydro-2(1H)-pyrimidinones and exhibits intriguing structural features, including a chlorobenzoyl group, a phenyl ring, and a trifluoromethyl substituent.
Preparation Methods
Synthetic Routes:: The synthetic preparation of this compound involves several steps. While I don’t have specific data for this exact compound, similar compounds with variations in substituents have been synthesized. Here’s a general outline:
Starting Material: Begin with appropriate precursors, such as substituted benzaldehydes or benzoyl chlorides.
Cyclization: Cyclize the starting material using suitable reagents to form the diazinanone ring.
Hydroxylation: Introduce the hydroxy group at the desired position.
Substitution: Introduce the chlorobenzoyl group and the trifluoromethyl substituent.
Purification: Purify the compound through recrystallization or chromatography.
Industrial Production:: Industrial-scale production methods may involve modifications of the above steps, optimization for yield, and cost-effective processes.
Chemical Reactions Analysis
This compound can undergo various reactions:
Oxidation: Oxidation of the phenolic hydroxyl group.
Reduction: Reduction of the carbonyl group.
Substitution: Substitution reactions at the chlorobenzoyl position.
Ring Opening: Diazinanone ring opening under specific conditions.
Common reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles (e.g., amines).
Major products depend on reaction conditions and substituents but may include derivatives with altered functional groups.
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Investigating its interactions with biological targets.
Medicine: Potential pharmaceutical applications.
Industry: As a precursor for specialty chemicals.
Mechanism of Action
The exact mechanism remains an active area of research. It likely involves interactions with specific molecular targets or pathways, affecting cellular processes.
Comparison with Similar Compounds
Similar compounds include:
5-(4-Chlorobenzoyl)-4-hydroxy-6-(4-isopropylphenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one:
5-(4-Chlorobenzoyl)-6-(3-ethoxy-4-hydroxyphenyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one:
5-(4-Chlorobenzoyl)-4-hydroxy-6-[4-(methylsulfanyl)phenyl]-4-(trifluoromethyl)-1,3-diazinan-2-one:
These compounds share structural motifs but differ in substituents, leading to distinct properties.
Properties
Molecular Formula |
C18H14ClF3N2O3 |
|---|---|
Molecular Weight |
398.8 g/mol |
IUPAC Name |
5-(4-chlorobenzoyl)-4-hydroxy-6-phenyl-4-(trifluoromethyl)-1,3-diazinan-2-one |
InChI |
InChI=1S/C18H14ClF3N2O3/c19-12-8-6-11(7-9-12)15(25)13-14(10-4-2-1-3-5-10)23-16(26)24-17(13,27)18(20,21)22/h1-9,13-14,27H,(H2,23,24,26) |
InChI Key |
SHNBOUGTFVGPKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(C(NC(=O)N2)(C(F)(F)F)O)C(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-benzyl-6-imino-13-methyl-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11620454.png)
![1-(4-chlorophenyl)-3-hydroxy-3-(4-methoxyphenyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium](/img/structure/B11620471.png)
![methyl (5E)-2-methyl-4-oxo-5-[2-(trifluoromethyl)benzylidene]-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11620472.png)

![Propan-2-yl 2-methyl-5-oxo-7-(thiophen-2-yl)-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11620475.png)

![(3Z)-1-butyl-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11620481.png)
![1-[(3-Ethoxy-4-hydroxybenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B11620482.png)
![(3-{(E)-[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetonitrile](/img/structure/B11620487.png)
![3-({3-[(5Z)-5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoic acid](/img/structure/B11620491.png)
![3-nitro-N-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]benzamide](/img/structure/B11620504.png)
![3-{(Z)-[3-(2-Methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-{[3-(4-morpholinyl)propyl]amino}-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11620518.png)

![Bis(2-methoxyethyl) 4-[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11620526.png)
